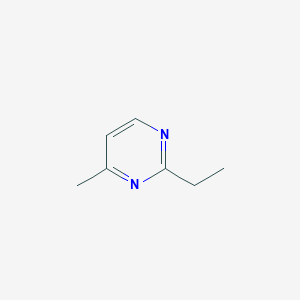
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to an indan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as an indanone derivative, using trifluoromethoxylating reagents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenol
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethoxy)aniline
Comparison: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its indan-1-ol structure combined with the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable in various applications .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8,14H,4-5H2 |
InChI Key |
VSIKRNKEFUIRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


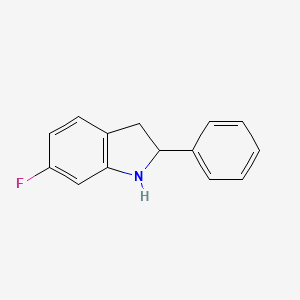
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)

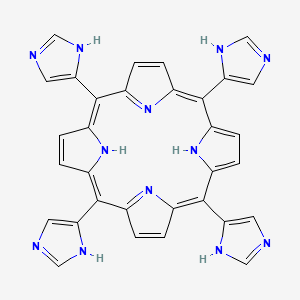
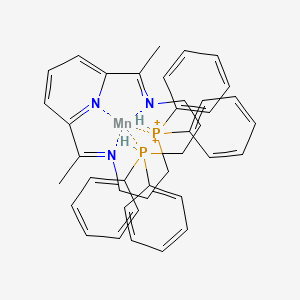

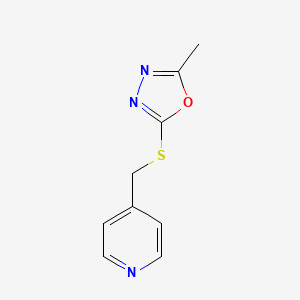
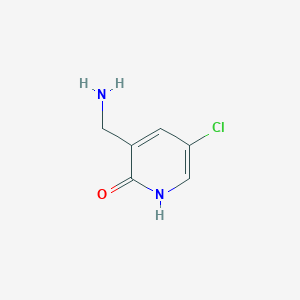

![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
